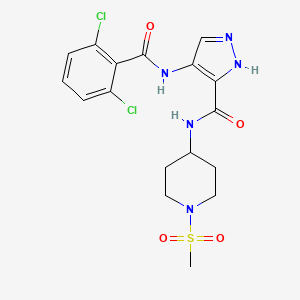
Nvp-lcq195
概要
説明
NVP-LCQ195は、サイクリン依存性キナーゼ(CDK)の強力な阻害剤として機能する、小型のヘテロ環式化合物です。 CDK1、CDK2、CDK3、CDK5、およびCDK9を含む複数のCDKを標的としています 。 この化合物は、特に多発性骨髄腫において、さまざまな癌の治療に大きな可能性を示しています .
科学的研究の応用
NVP-LCQ195 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in research to understand the molecular mechanisms of cell cycle control and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly multiple myeloma.
Industry: Utilized in the development of new therapeutic agents targeting CDKs for cancer treatment.
作用機序
NVP-LCQ195は、サイクリン依存性キナーゼの活性を阻害することで作用を発揮します。これらのキナーゼは、細胞周期の調節に重要な役割を果たしており、その阻害は細胞周期の停止とアポトーシスにつながります。 この化合物は、細胞周期の進行に関与する重要なタンパク質のリン酸化を阻害し、CDK1、CDK2、CDK3、CDK5、およびCDK9を特異的に標的としています 。 その結果、発癌性転写因子のダウンレギュレーションとアポトーシス経路の誘導が起こります .
類似の化合物との比較
This compoundは、複数のサイクリン依存性キナーゼを高力で阻害する能力においてユニークです。類似の化合物には、次のようなものがあります。
ロスコビチン: CDK1、CDK2、およびCDK5を標的とする別のCDK阻害剤ですが、選択性と効力は異なります。
フラボピリドール: CDK1、CDK2、CDK4、およびCDK9を標的とする広域スペクトルCDK阻害剤です。
パルボシクリブ: 主に乳癌の治療に使用される、CDK4とCDK6の選択的な阻害剤です.
This compoundは、より選択的な阻害剤で起こる可能性のある耐性機構を克服することを可能にする、マルチターゲットアプローチによって際立っています .
準備方法
NVP-LCQ195の合成には、ヘテロ環式コア構造の調製を行い、その後、所望の阻害活性を達成するために特定の官能基を導入する手順が含まれます。合成経路には、一般的に以下の手順が含まれます。
ヘテロ環式コアの形成: これは、適切な出発物質を制御された条件下で環化させることを伴います。
This compoundの工業生産方法は広く文書化されていませんが、収率と純度を最適化して、同様の合成経路を使用した大規模合成を行う可能性があります。
化学反応の分析
NVP-LCQ195は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、官能基を修飾し、化合物の活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩化チオニルなどのハロゲン化剤などがあります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究における用途
This compoundは、サイクリン依存性キナーゼの阻害とその細胞周期制御における役割を研究するためのツール化合物として使用されるなど、幅広い科学研究用途があります。
類似化合物との比較
NVP-LCQ195 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:
Roscovitine: Another CDK inhibitor that targets CDK1, CDK2, and CDK5 but with different selectivity and potency.
Flavopiridol: A broad-spectrum CDK inhibitor that targets CDK1, CDK2, CDK4, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used primarily in the treatment of breast cancer.
This compound stands out due to its multi-targeted approach, which allows it to overcome resistance mechanisms that may arise with more selective inhibitors .
特性
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUXEBOOTMDSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470112 | |
| Record name | NVP-LCQ195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902156-99-4 | |
| Record name | NVP-LCQ195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















